molecular formula C15H20ClNO3S B2584358 N-butyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide CAS No. 898425-40-6

N-butyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B2584358
CAS No.: 898425-40-6
M. Wt: 329.84
InChI Key: VSXVZPQSXVQCDQ-UHFFFAOYSA-N
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Description

N-butyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound with a complex structure It contains a benzamide core substituted with a butyl group, a chlorine atom, and a 1,1-dioxidotetrahydrothiophen-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps One common approach starts with the preparation of the 3-chlorobenzoyl chloride, which is then reacted with N-butylamine to form N-butyl-3-chlorobenzamideThis can be achieved by reacting the intermediate with a suitable sulfone reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques might be employed to enhance the scalability and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-butyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved may include inhibition or activation of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3,4,5-trimethoxybenzyl)benzamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

Uniqueness

N-butyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-butyl-3-chloro-N-(1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3S/c1-2-3-8-17(14-7-9-21(19,20)11-14)15(18)12-5-4-6-13(16)10-12/h4-6,10,14H,2-3,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXVZPQSXVQCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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